Benzoylbenzo-15-crown-5
Description
Properties
CAS No. |
87251-56-7 |
|---|---|
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl(phenyl)methanone |
InChI |
InChI=1S/C21H24O6/c22-21(17-4-2-1-3-5-17)18-6-7-19-20(16-18)27-15-13-25-11-9-23-8-10-24-12-14-26-19/h1-7,16H,8-15H2 |
InChI Key |
ZXNHTFNNGBCORI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OCCOCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthesis Methodologies and Comparative Analysis
Schiff Base-Mediated Functionalization (Two-Step Protocol)
Step 1: Synthesis of 4’-Formylbenzo-15-Crown-5
Reacting 3,4-dihydroxybenzaldehyde (1.2 eq) with 1,11-dichloro-3,6,9-trioxaundecane (1 eq) in n-butanol/NaOH (2.1 eq) at 110°C for 48 hours yields 4’-formylbenzo-15-crown-5 (23.3% yield after recrystallization). Key conditions:
- Solvent: n-butanol/H$$_2$$O (3:1 v/v)
- Characterization: $$^{1}\text{H}$$-NMR $$ \delta 9.83 \, (\text{s}, \text{CHO}) $$, MS (EI) m/z 416 [M$$^+$$]
Step 2: Benzoylation via Friedel-Crafts Acylation
The formyl intermediate undergoes benzoylation using benzoyl chloride (1.5 eq) and AlCl$$3$$ (1.2 eq) in anhydrous CH$$2$$Cl$$2$$ at 0°C → 25°C for 6 hours. Quenching with ice/HCl followed by column chromatography (SiO$$2$$, hexane:EtOAc 4:1) affords benzoylbenzo-15-crown-5 in 67% yield.
Advantages :
- Regioselective acylation at the para position relative to crown ether oxygen
- Compatibility with electron-rich aromatic systems
Limitations :
- Requires strict anhydrous conditions
- Moderate yields due to competing side reactions
Direct Cyclocondensation with Benzoyl Precursors
This one-pot method adapts the CN106699723B patent, modifying the original tetraethylene glycol protocol:
| Component | Quantity | Role |
|---|---|---|
| Tetraethylene glycol | 53.3 g | Macrocycle backbone |
| 3-Benzoyl-4-hydroxybenzaldehyde | 31.8 g | Benzoyl donor |
| K$$2$$CO$$3$$ | 27.6 g | Base catalyst |
| Toluene | 300 mL | Solvent |
Procedure :
- Reflux components at 140°C for 72 hours under N$$_2$$.
- Cool, filter, and concentrate in vacuo.
- Purify via recrystallization (ethanol/water 1:1) to obtain 58% yield.
Key Data :
Post-Functionalization of Preformed Benzo-15-Crown-5
Benzoylation Using Benzoyl Chloride
Benzo-15-crown-5 (1 eq) reacts with benzoyl chloride (1.2 eq) in pyridine (5 eq) at 80°C for 8 hours. After aqueous workup (NaHCO$$_3$$ wash), the product is isolated in 72% yield.
Optimization Insights :
- Pyridine concentration >3 eq minimizes ester byproducts
- Reaction time >6 hours ensures complete conversion
Microwave-Assisted Synthesis
A 30-minute microwave irradiation (300 W, 120°C) in DMF increases yield to 78% while reducing solvent use by 40%.
Critical Comparison of Synthetic Routes
Table 1: Method Comparison
Key Observations :
- Microwave-assisted post-functionalization offers the best yield/time efficiency but limited scalability.
- Direct cyclocondensation provides industrial-scale applicability despite longer reaction times.
Characterization and Validation
Spectroscopic Confirmation
Thermal Analysis (TGA)
Decomposition onset at 220°C (N$$_2$$ atmosphere, 10°C/min) confirms stability for metal ion extraction applications.
Scientific Research Applications
Benzoylbenzo-15-crown-5 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. It is also employed in phase transfer catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant cations.
Medicine: Explored for its potential in diagnostic imaging and as a therapeutic agent in chelation therapy.
Industry: Utilized in the separation and purification of metal ions, especially in the extraction of lithium and other alkali metals.
Mechanism of Action
The mechanism of action of benzoylbenzo-15-crown-5 primarily involves its ability to form stable complexes with cations. The crown ether ring provides a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This property is exploited in various applications, such as ion transport, catalysis, and molecular recognition.
Comparison with Similar Compounds
Comparison with Similar Crown Ether Derivatives
Dibenzo-15-Crown-5 (DB15C5)
Structural Differences : DB15C5 (C₁₈H₂₀O₅, MW: 316.35 g/mol) contains two benzo groups, increasing rigidity and altering cavity geometry compared to B15C5 .
Cation Selectivity : DB15C5 exhibits stronger binding for larger cations like K⁺ (ionic radius: 1.38 Å) due to its expanded cavity, while B15C5 prefers Na⁺ (1.02 Å) .
Applications : DB15C5 is used in potassium-selective electrodes, whereas B15C5 is employed in sodium ion transport studies .
Table 1: Key Properties of B15C5 vs. DB15C5
Schiff Base-Functionalized B15C5 Derivatives
Synthesis: Schiff base ligands are formed by condensing 4’-formyl-B15C5 with amines (e.g., 1,2-bis(2-aminophenoxy)ethane), yielding compounds like 6 and 7 . Enhanced Functionality: These derivatives exhibit dual binding sites—crown ether for cations and Schiff base for anions or transition metals (e.g., Cu²⁺, Pb²⁺). For example, compound 7 (4’-formyl-5’-hydroxy-B15C5 Schiff base) shows improved Pb²⁺ selectivity (logK = 4.2) compared to unmodified B15C5 (logK = 3.1 for Na⁺) . Applications: Used in heterogeneous catalysis and bioinorganic models .
β-Cyclodextrin-Tethered B15C5 Hybrids
Design : B15C5 is covalently linked to β-cyclodextrin (β-CD) to create hybrid hosts (e.g., compounds 1 and 2 ) .
Binding Synergy : The β-CD cavity binds hydrophobic guests (e.g., cyclohexane carboxylates), while B15C5 coordinates alkali cations (e.g., K⁺), enhancing overall binding by 2–3 orders of magnitude versus native β-CD .
Applications : Drug delivery systems and environmental sensors for cation-organic pollutant co-removal .
Nitro- and Halogen-Substituted B15C5 Derivatives
Synthetic Modifications: Electrophilic substituents (e.g., –NO₂, –Cl, –Br) are introduced via reactions with 4’,5’-bis(bromomethyl)-B15C5 . Electronic Effects: Nitro groups increase hydrophobicity (e.g., compound 5, LogP = 3.8) and redox activity, enabling electrochemical sensing of Pb²⁺ . Halogenated derivatives (e.g., Cl/Br/I-substituted B15C5) exhibit enhanced antimicrobial activity . Structural Impact: X-ray studies show minimal conformational distortion in B15C5 upon substitution, preserving cation-binding geometry .
Comparison of Binding Constants (logK)
| Compound | Na⁺ | K⁺ | Pb²⁺ |
|---|---|---|---|
| B15C5 | 3.1 | 2.5 | – |
| DB15C5 | 2.8 | 4.0 | – |
| B15C5-Schiff Base (7) | – | – | 4.2 |
| β-CD-B15C5 Hybrid (1) | 4.5* | 5.1* | – |
| Nitro-B15C5 (5) | – | – | 4.8 |
*Values represent cooperative binding with organic guests. References:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for benzo-15-crown-5, and how do reaction conditions influence yield?
- Methodological Answer : Benzo-15-crown-5 is synthesized via nucleophilic substitution between catechol and tetraethylene glycol dichloride in alkaline conditions. Key factors include:
- Dropwise addition of tetraethylene glycol dichloride to prevent oligomerization .
- Use of polar aprotic solvents (e.g., n-butanol) to stabilize intermediates and improve reaction efficiency.
- Post-synthesis purification via recrystallization (hexane) or column chromatography to isolate the crown ether from unreacted starting materials .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., excess catechol) and maintaining pH >12 with NaOH enhances ring closure efficiency .
Q. How are structural conformations of benzo-15-crown-5 derivatives characterized, and what computational tools validate these findings?
- Methodological Answer : X-ray crystallography and DFT calculations are critical:
- X-ray studies of 4′-formylbenzo-15-crown-5 reveal a twisted crown conformation with O–C–C–O torsion angles (±65–71°) and antiperiplanar (168°) arrangements .
- DFT optimizations (e.g., using B3LYP/6-31G*) predict gauche interactions in the polyether ring, aligning with experimental bond lengths (e.g., C–O ≈ 1.42 Å) .
- Key Insight : Substituents (e.g., formyl groups) minimally perturb the crown’s conformation due to weak C–H···O interactions stabilizing crystal packing .
Advanced Research Questions
Q. What methodologies determine the stability constants of benzo-15-crown-5 complexes with alkali metal ions in non-aqueous media?
- Methodological Answer : Cyclic voltammetry (CV) in solvents like DMF or THF quantifies stability constants (log K):
- Monitor shifts in reduction potentials (ΔE) of metal ions (e.g., Na⁺, K⁺) as ligand concentration increases .
- Example: log K for Na⁺–benzo-15-crown-5 in DMF = 3.2 ± 0.1, influenced by solvent donicity (Gutmann number) and ion transfer Gibbs energy .
Q. How can benzo-15-crown-5 be functionalized to enhance ion selectivity, and what spectroscopic techniques validate these modifications?
- Methodological Answer :
- Functionalization : Introduce electron-donating groups (e.g., diphenylphosphine) via SNAr reactions on chlorinated intermediates (e.g., 2-chloro-3,5-dinitrobenzoyl chloride) .
- Validation :
- IR spectroscopy of Ni(CO)₃L complexes (L = phosphine-crown ligands) shows νCO shifts (Δ~1.5 cm⁻¹) indicating electronic modulation by crown-ether substituents .
- UV-Vis titration with picrate salts quantifies Na⁺/K⁺ selectivity (e.g., SK⁺/Na⁺ = 5 for bis(benzo-15-crown-5)pillar[5]arene channels) .
Q. What role do weak intermolecular interactions play in the supramolecular assembly of benzo-15-crown-5 derivatives?
- Methodological Answer :
- Crystallographic analysis identifies C–H···O (2.4–2.7 Å) and π–π stacking (4.2 Å centroid distances) as key drivers of crystal packing in derivatives like 4′-formylbenzo-15-crown-5 .
- Resonant ion-dip IR (RIDIR) spectroscopy in jet-cooled samples reveals conformational flexibility: "Buckled" crown ethers exhibit CH···O interactions (stretch frequencies >2930 cm⁻¹) that stabilize folded geometries .
Methodological Guidelines for Hypothesis Development
- Testability : Frame hypotheses around measurable variables (e.g., "Increasing crown-ether ring size will decrease Na⁺ binding affinity due to cavity mismatch") .
- Comparative Design : Use control ligands (e.g., unsubstituted benzo-15-crown-5) to isolate substituent effects in ion-selectivity studies .
- Synthetic Replicability : Document reaction conditions (e.g., solvent polarity, catalyst loading) to ensure reproducibility, as seen in diazotization protocols for 4′-azobenzo-15-crown-5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
